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Compound of Interest

Compound Name: 1,1,1-Trifluoroacetone

Cat. No.: B105887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 1,1,1-Trifluoroacetone (CF₃COCH₃). The

information presented herein is intended to support researchers and professionals in the fields

of chemistry and drug development in the accurate identification and characterization of this

important fluorinated ketone.

Introduction
1,1,1-Trifluoroacetone is a colorless liquid with a chemical formula of C₃H₃F₃O.[1] Its unique

electronic properties, stemming from the strong electron-withdrawing trifluoromethyl group,

make it a valuable building block in organic synthesis and a subject of interest in spectroscopic

studies. This guide details the characteristic spectroscopic signatures of 1,1,1-
Trifluoroacetone as determined by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.

Spectroscopic Data
The structural elucidation of 1,1,1-Trifluoroacetone is readily achieved through the combined

application of NMR and IR spectroscopy. The following tables summarize the key quantitative

data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the atomic arrangement and electronic

environment of the nuclei within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1,1,1-Trifluoroacetone

Chemical Shift (δ) [ppm] Multiplicity Assignment

~2.4 Singlet CH₃

Note: The chemical shift of the methyl protons can be influenced by the solvent used.

Table 2: ¹³C NMR Spectroscopic Data for 1,1,1-Trifluoroacetone

Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

Assignment

188.6 Quartet (q) Not specified C=O

115.0 Quartet (q) Not specified CF₃

Note: The carbon signals are split into quartets due to coupling with the three fluorine atoms.[2]

Table 3: ¹⁹F NMR Spectroscopic Data for 1,1,1-Trifluoroacetone

Chemical Shift (δ) [ppm] Multiplicity Reference

~ -78 to -85 Singlet CFCl₃

Note: The chemical shift of the trifluoromethyl group in trifluoroacetyl moieties typically falls

within this range.[3][4] The exact value can be solvent-dependent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for 1,1,1-Trifluoroacetone
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Wavenumber (cm⁻¹) Intensity Assignment

~1760 Strong C=O stretch

1250 - 1100 Strong C-F stretch

Note: The presence of a strong absorption band around 1760 cm⁻¹ is characteristic of a ketone

carbonyl group. The strong absorptions in the 1250-1100 cm⁻¹ region are indicative of the C-F

bonds of the trifluoromethyl group.[5]

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR and IR

spectroscopic data for 1,1,1-Trifluoroacetone.

NMR Spectroscopy Protocols
Ensure the 1,1,1-Trifluoroacetone sample is pure. If necessary, purify by distillation.

For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of 1,1,1-Trifluoroacetone
in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated

solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock

signal for the spectrometer.[6]

Ensure the sample is completely dissolved. If any solid particles are present, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Cap the NMR tube securely.

¹H NMR Spectroscopy:

Insert the prepared NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity.

Set the appropriate acquisition parameters, including:
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Pulse sequence (e.g., a standard single-pulse experiment).

Number of scans (typically 8-16 for a concentrated sample).

Relaxation delay (e.g., 1-2 seconds).

Acquisition time (e.g., 2-4 seconds).

Acquire the Free Induction Decay (FID).

¹³C NMR Spectroscopy:

Follow the initial steps of locking and shimming as for ¹H NMR.

Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker

instruments).[7]

Set the acquisition parameters:

Number of scans (will be significantly higher than for ¹H NMR, e.g., 128 or more,

depending on concentration).

Relaxation delay (a default of 1-2 seconds is common for qualitative spectra).[7]

Acquire the FID.

¹⁹F NMR Spectroscopy:

Follow the initial steps of locking and shimming.

Tune the probe for the ¹⁹F frequency.

Select a standard ¹⁹F NMR pulse sequence.

Set the acquisition parameters, paying attention to the wide chemical shift range of ¹⁹F.

Set the spectral width to encompass the expected signal range (e.g., -60 to -90 ppm).

Number of scans (typically 16-64).
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Relaxation delay (e.g., 2-5 seconds).[2]

Acquire the FID.

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for

¹H and ¹³C) to the FID to improve the signal-to-noise ratio.

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale. For ¹H and ¹³C NMR, the residual solvent peak of CDCl₃

(δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C) can be used as a secondary reference. For ¹⁹F

NMR, an external standard such as CFCl₃ (δ 0 ppm) is typically used.[2]

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different

protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Instrument Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean the crystal surface

with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any atmospheric or instrumental interferences.[8]

Sample Application:

Place a small drop of neat 1,1,1-Trifluoroacetone directly onto the center of the ATR

crystal.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[8]

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the characteristic absorption bands.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic data and the

molecular structure, as well as a typical experimental workflow.
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Caption: Correlation of spectroscopic techniques with the molecular structure.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b105887?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/cy/c0/c0cy00048e/c0cy00048e.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_19F_NMR_Analysis_of_1_1_Difluoro_3_methylcyclohexane.pdf
https://www.researchgate.net/publication/235652735_19-Fluorine_nuclear_magnetic_resonance_chemical_shift_variability_in_trifluoroacetyl_species
https://www.dovepress.com/article/download/12258
https://www.ias.ac.in/article/fulltext/seca/066/04/0196-0200
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.benchchem.com/pdf/A_Technical_Guide_to_13C_NMR_Spectroscopy_for_Labeled_Compounds.pdf
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/product/b105887#spectroscopic-data-of-1-1-1-trifluoroacetone-nmr-ir
https://www.benchchem.com/product/b105887#spectroscopic-data-of-1-1-1-trifluoroacetone-nmr-ir
https://www.benchchem.com/product/b105887#spectroscopic-data-of-1-1-1-trifluoroacetone-nmr-ir
https://www.benchchem.com/product/b105887#spectroscopic-data-of-1-1-1-trifluoroacetone-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

